molecular formula C17H29NO5 B14677172 Butyl 2-methylprop-2-enoate;2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate CAS No. 39935-66-5

Butyl 2-methylprop-2-enoate;2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate

Cat. No.: B14677172
CAS No.: 39935-66-5
M. Wt: 327.4 g/mol
InChI Key: ZWAIZHVDXFAEDX-UHFFFAOYSA-N
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Description

Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate is a compound that belongs to the class of esters and oxazolidines. This compound is known for its unique chemical structure, which combines the properties of both esters and oxazolidines, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with butanol and 2-(1,3-oxazolidin-3-yl)ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters or oxazolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release active molecules, while the oxazolidine moiety can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological targets, such as enzymes and receptors, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 2-methylprop-2-enoate; 2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate is unique due to its combination of ester and oxazolidine functionalities. This dual functionality imparts unique chemical and physical properties, making it versatile for various applications in research and industry .

Properties

CAS No.

39935-66-5

Molecular Formula

C17H29NO5

Molecular Weight

327.4 g/mol

IUPAC Name

butyl 2-methylprop-2-enoate;2-(1,3-oxazolidin-3-yl)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H15NO3.C8H14O2/c1-8(2)9(11)13-6-4-10-3-5-12-7-10;1-4-5-6-10-8(9)7(2)3/h1,3-7H2,2H3;2,4-6H2,1,3H3

InChI Key

ZWAIZHVDXFAEDX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCN1CCOC1

Related CAS

39935-66-5

Origin of Product

United States

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